(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
CAS No.: 436096-82-1
Cat. No.: VC21278253
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 436096-82-1 |
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Molecular Formula | C15H23NO |
Molecular Weight | 233.35 g/mol |
IUPAC Name | 1-(oxolan-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine |
Standard InChI | InChI=1S/C15H23NO/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15/h5-8,12,15-16H,3-4,9-11H2,1-2H3 |
Standard InChI Key | MOLBNKNCTMSTFQ-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)CNCC2CCCO2 |
Canonical SMILES | CC(C)C1=CC=C(C=C1)CNCC2CCCO2 |
Introduction
Chemical Structure and Properties
(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (CAS: 436096-82-1) is an organic compound with distinctive structural features that contribute to its chemical and biological properties. The molecule contains a benzyl group with an isopropyl substituent at the para position, connected to an amine group that is also bonded to a tetrahydrofuran-2-ylmethyl moiety. This structural arrangement creates a molecule with interesting chemical characteristics and potential biological activity.
The compound has a molecular formula of C15H23NO, corresponding to a molecular weight of 233.35 g/mol. Its structure can be represented by several chemical identifiers, including the InChI notation (InChI=1S/C15H23NO/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15/h5-8,12,15-16H,3-4,9-11H2,1-2H3) and Canonical SMILES (CC(C)C1=CC=C(C=C1)CNCC2CCCO2). These identifiers provide a standardized way to represent the compound's structure in chemical databases and literature.
The molecular structure of this compound features several key elements: an aromatic ring with an isopropyl group, a secondary amine linkage, and a tetrahydrofuran ring. The isopropyl group at the para position of the benzyl moiety contributes to the compound's lipophilicity, while the amine group can act as both a hydrogen bond donor and acceptor. The tetrahydrofuran ring, being an oxygen-containing heterocycle, adds polarity to the molecule and can participate in hydrogen bonding through its oxygen atom.
Physical and Chemical Characteristics
The physical properties of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine are influenced by its functional groups. As a secondary amine, it exhibits weak basicity and can form salts with acids. The presence of the aromatic ring and the tetrahydrofuran moiety affects its solubility profile, making it soluble in various organic solvents while having limited water solubility. These characteristics are important considerations for its application in chemical synthesis and biological testing.
Synthesis and Preparation Methods
The synthesis of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves specific reaction pathways and conditions to ensure high yield and purity. Understanding these synthetic routes is essential for researchers working with this compound.
Synthetic Routes
The primary synthetic pathway for (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves a nucleophilic substitution reaction between 4-isopropylbenzyl chloride and tetrahydrofuran-2-ylmethylamine. This reaction follows an SN2 mechanism, where the amine acts as a nucleophile and displaces the chloride leaving group from the benzyl carbon. The reaction requires specific conditions, including appropriate solvents and bases, to facilitate the nucleophilic attack and minimize side reactions.
Alternative synthetic approaches may involve reductive amination, where 4-isopropylbenzaldehyde reacts with tetrahydrofuran-2-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method can offer advantages in terms of milder reaction conditions and potentially higher selectivity.
Reaction Conditions and Optimization
The synthesis of this compound requires careful control of reaction parameters to achieve optimal yield and purity. Typical reaction conditions include:
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Solvent selection: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate nucleophilic substitution reactions.
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Base selection: Bases such as sodium hydride, potassium carbonate, or triethylamine may be employed to deprotonate the amine and enhance its nucleophilicity.
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Temperature control: The reaction is typically conducted at elevated temperatures (50-80°C) to overcome the activation energy barrier of the substitution reaction.
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Reaction time: Sufficient time (typically 6-24 hours) is allowed for the reaction to reach completion.
Post-reaction processing often involves extraction with organic solvents, washing with brine, drying over anhydrous sodium sulfate, and solvent evaporation to obtain the crude product . Purification techniques such as column chromatography or recrystallization may be employed to isolate the pure compound.
Industrial Production Considerations
For larger-scale production, continuous flow processes may be preferable over batch reactions to ensure consistent product quality and improve efficiency. Automated reactors with precise control of reaction parameters can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being applied to make the synthesis more sustainable.
Chemical Reactions and Reactivity
The chemical behavior of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is dictated by its functional groups, which can participate in various chemical transformations. Understanding these reactions is important for utilizing this compound in synthetic chemistry and for predicting its behavior in biological systems.
Types of Reactions
The compound can undergo several types of chemical reactions:
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Oxidation reactions: The compound can be oxidized at various positions, particularly at the benzylic position or the amine nitrogen, using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of ketones, aldehydes, or N-oxides.
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Reduction reactions: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially affecting the amine group or the tetrahydrofuran ring.
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Nucleophilic substitution: The benzyl group can participate in nucleophilic substitution reactions, especially if functionalized with a good leaving group.
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Electrophilic aromatic substitution: The aromatic ring with the isopropyl substituent can undergo reactions such as halogenation, nitration, or sulfonation, with the isopropyl group directing incoming electrophiles to specific positions.
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Acylation or alkylation: The secondary amine can react with acyl chlorides, anhydrides, or alkyl halides to form amides or tertiary amines.
These reactions demonstrate the versatility of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine as a building block in organic synthesis.
Reaction Mechanisms
The mechanisms of these reactions follow established principles of organic chemistry. For example, nucleophilic substitution reactions involving the amine group typically proceed via an SN2 mechanism, where the amine acts as a nucleophile and attacks an electrophilic carbon. Oxidation reactions may involve the formation of intermediate species such as radicals or carbocations, depending on the oxidizing agent and conditions used.
Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic routes that utilize this compound as a starting material or intermediate.
Biological Activity and Applications
(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has shown potential biological activities that make it relevant for pharmaceutical research and development. These activities may be attributed to its structural features, which can interact with specific biological targets.
Antimicrobial Properties
Research suggests that (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine exhibits antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration as an antimicrobial agent. The mechanism of antimicrobial action may involve interference with bacterial cell membrane integrity or inhibition of specific enzymes essential for bacterial survival.
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937), showing promising results. The mechanism of action appears to involve the induction of apoptosis in cancer cells in a dose-dependent manner.
Table 1: Biological Activity of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
Activity Type | Tested Systems | Effective Concentration Range | Proposed Mechanism |
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Antimicrobial | E. coli, S. aureus | 10-25 μM | Inhibition of cell wall synthesis |
Anticancer | MCF-7, U-937 | 15-30 μM | Induction of apoptosis |
Table 2: Comparative Analysis with Reference Compounds
Compound | IC50 Values (μM) | Activity Type |
---|---|---|
Doxorubicin | 0.5 | Anticancer |
Tamoxifen | 10 | Anticancer |
(4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | 15-30 | Anticancer |
Research and Development Status
Current research on (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine focuses on understanding its mechanism of action and exploring its potential applications in various fields. Scientific investigations aim to elucidate how this compound interacts with biological targets and modulates cellular processes.
Current Research Directions
Research on this compound extends across several areas:
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Structure-activity relationship (SAR) studies: Researchers are examining how modifications to the compound's structure affect its biological activity, with the goal of identifying structural features critical for specific activities.
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Mechanism of action studies: Investigations are underway to understand the molecular mechanisms underlying the compound's biological effects, including its interactions with cellular components and signaling pathways.
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Drug development: The compound is being evaluated as a potential lead in drug discovery programs, with efforts to optimize its pharmacokinetic properties and reduce potential toxicity.
Comparison with Similar Compounds
To better understand the unique properties of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine, it is valuable to compare it with structurally related compounds. This comparison can highlight the distinctive features that contribute to its specific activities and applications.
Structural Relatives
Several compounds share structural similarities with (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine:
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4-Isopropylbenzyl alcohol: This compound shares the 4-isopropylbenzyl moiety but lacks the amine and tetrahydrofuran components. The absence of these groups significantly alters its chemical reactivity and biological properties.
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Tetrahydrofuran-2-ylmethylamine: This compound contains the tetrahydrofuran-linked amine but lacks the benzyl component. The absence of the aromatic ring affects its lipophilicity and potential interactions with biological targets.
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4-Isopropylbenzyl chloride: A precursor in the synthesis of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine, this compound is more reactive due to the presence of the chloride leaving group but lacks the amine and tetrahydrofuran components.
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Diphenylamine derivatives: These compounds, referenced in patent EP2465498A1, share some structural features with our compound of interest and may have related pharmaceutical applications .
Analytical Methods and Characterization
Proper characterization of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is essential for ensuring its identity, purity, and quality. Various analytical techniques are employed for this purpose.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed information about the compound's structure, confirming the presence and arrangement of specific functional groups. The aromatic protons, the isopropyl group, the methylene groups, and the tetrahydrofuran ring all have characteristic chemical shifts that can be used for identification.
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Mass Spectrometry (MS): This technique can determine the compound's molecular weight and fragmentation pattern, which are useful for structural confirmation. The molecular ion peak at m/z 233 corresponds to the compound's molecular weight.
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Infrared (IR) Spectroscopy: IR can identify functional groups present in the molecule, such as the aromatic C=C stretching, C-H stretching, and C-N stretching vibrations.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and separate it from impurities. Reverse-phase HPLC with UV detection is commonly employed for this purpose.
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Gas Chromatography (GC): For volatile derivatives or smaller fragments, GC can provide separation and analysis, often coupled with mass spectrometry (GC-MS) for structural identification.
These analytical methods, when used in combination, provide a comprehensive characterization of (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine, ensuring its quality for research and potential applications.
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